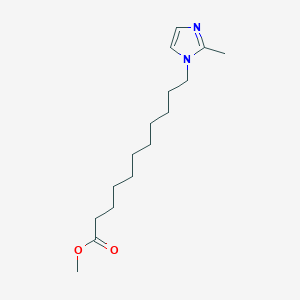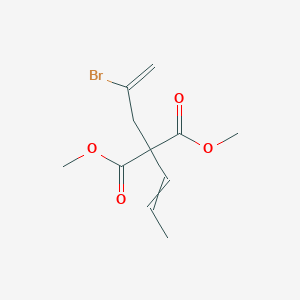
Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate is a chemical compound known for its unique structure and reactivity. It is used in various scientific research applications due to its ability to undergo multiple types of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of dimethyl malonate with 2-bromopropene and propene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the malonate ester, followed by the addition of the brominated and alkenyl components .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The double bonds in the compound can participate in addition reactions with electrophiles or radicals.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Addition: Electrophiles such as bromine or hydrogen halides in the presence of catalysts.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative .
Aplicaciones Científicas De Investigación
Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The bromine atom and double bonds play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-(prop-2-yn-1-yl)malonate
- Dimethyl 2-(bromomethyl)malonate
- Dimethyl 2-(prop-2-en-1-yl)malonate
Uniqueness
Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate is unique due to its combination of bromine and alkenyl groups, which provide distinct reactivity patterns compared to similar compounds. This makes it a valuable intermediate in organic synthesis and various research applications .
Propiedades
Número CAS |
81230-94-6 |
|---|---|
Fórmula molecular |
C11H15BrO4 |
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
dimethyl 2-(2-bromoprop-2-enyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C11H15BrO4/c1-5-6-11(7-8(2)12,9(13)15-3)10(14)16-4/h5-6H,2,7H2,1,3-4H3 |
Clave InChI |
BHRONCSGBJHIMO-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(CC(=C)Br)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
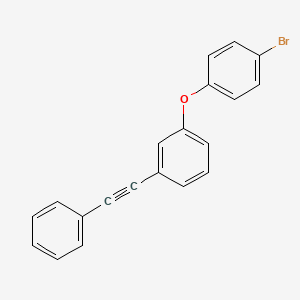
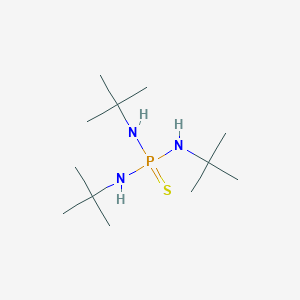
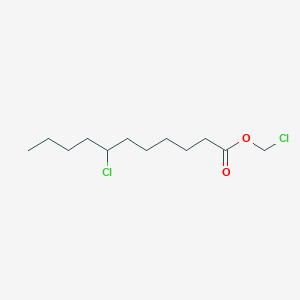
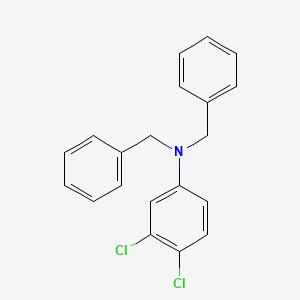
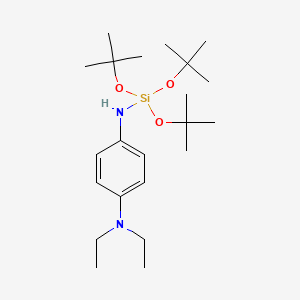

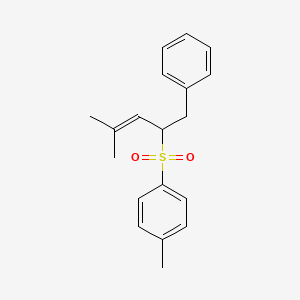
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
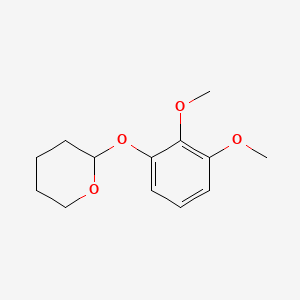
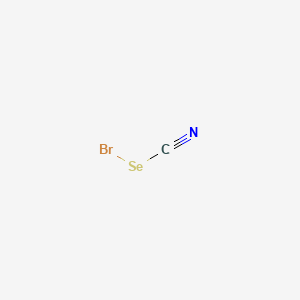
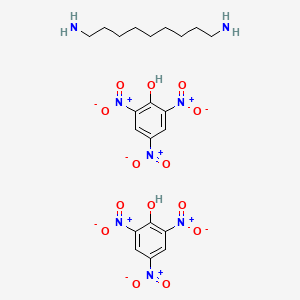
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
